molecular formula C24H20F3N3O2S2 B2377230 N-(2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 851715-20-3

N-(2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2377230
CAS No.: 851715-20-3
M. Wt: 503.56
InChI Key: RLZRFNDWBVBXJR-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core, a thiophene carboxamide group, and a trifluoromethylphenyl-substituted aminoethylthio linker. The indole moiety (1H-indol-1-yl) is functionalized at the 3-position with a sulfur-containing side chain, which connects to a thiophene-2-carboxamide group via an ethyl spacer.

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2S2/c25-24(26,27)16-5-3-6-17(13-16)29-22(31)15-34-21-14-30(19-8-2-1-7-18(19)21)11-10-28-23(32)20-9-4-12-33-20/h1-9,12-14H,10-11,15H2,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZRFNDWBVBXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the pharmacological profile of compounds by improving their lipophilicity and metabolic stability. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring fused with an indole moiety and a trifluoromethyl phenyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values in the low micromolar range. The presence of the thiazole ring and specific substitutions on the phenyl ring have been correlated with enhanced cytotoxicity against cancer cells .

CompoundCell LineIC50 (µg/mL)
Thiazole 1Jurkat1.61 ± 1.92
Thiazole 2A-4311.98 ± 1.22

The SAR analysis suggests that modifications to the phenyl ring significantly influence the biological activity of these compounds, potentially applicable to this compound as well.

Antidiabetic Potential

The trifluoromethyl group has been linked to improved interactions with enzyme targets involved in glucose metabolism. A related study demonstrated that similar compounds exhibited potent inhibitory effects on key enzymes such as α-glucosidase and α-amylase, with IC50 values indicating strong potential for antidiabetic applications .

Enzyme TargetIC50 Value
α-glucosidase6.28 µM
α-amylase4.58 µM

Molecular docking studies suggest that the compound may bind effectively to these enzymes, further supporting its potential as a multitarget antidiabetic agent.

Case Studies

A recent study focused on the synthesis and biological evaluation of compounds similar to this compound). The results indicated that modifications to the indole and thiophene moieties led to enhanced activity against cancer cell lines and improved selectivity for specific protein targets involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Key differences: Replaces the trifluoromethylphenyl group with a nitro (-NO₂) substituent on the phenyl ring.
  • Dihedral angles between the thiophene and benzene rings are 13.53° and 8.50° in its two conformers, similar to the target compound’s expected planar arrangement .
  • Functional implications: Nitro groups are associated with genotoxicity in some thiophene carboxanilides, whereas -CF₃ groups may reduce such risks .
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ()
  • Key differences: Lacks the trifluoromethylphenylamino-oxoethylthio side chain; instead, the indole is substituted with a methyl group at the 2-position.
  • Structural impact : The methyl group increases steric bulk but reduces electronic effects compared to -CF₃. Molecular weight is lower (284.38 g/mol vs. ~500 g/mol for the target compound) .
  • Functional implications : Simpler analogs like this are often used as intermediates but may lack the target specificity conferred by the trifluoromethylphenyl group .

Variations in Sulfur-Containing Linkers

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
  • Key differences: Replaces the thioethyl linker with a thiazolidinone-thioxo scaffold.
  • Structural impact: The thiazolidinone ring introduces rigidity and additional hydrogen-bonding sites. The thioxo (-S-) group may enhance metal-binding capacity compared to the target compound’s thioether (-S-CH₂-) group .
  • Functional implications: Thiazolidinones are associated with antimicrobial and anticancer activities, suggesting divergent biological targets compared to the thiophene-indole hybrid .
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
  • Key differences : Uses a hydrazinecarbothioamide linker instead of a thioethyl group.
  • Structural impact : The hydrazine moiety allows for tautomerism (thione ↔ thiol), enabling ambident nucleophilic behavior. This contrasts with the stable thioether linkage in the target compound .

Core Scaffold Modifications

N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide ()
  • Key differences : Substitutes the trifluoromethylphenyl side chain with an ethyl-formyl group on the indole ring.
  • The ethyl group may reduce solubility compared to the target compound’s polar -NH-(CF₃-phenyl) group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Notes
Target Compound ~500 -CF₃-phenyl, thioethyl, thiopheneamide Enhanced metabolic stability (predicted)
N-(2-Nitrophenyl)thiophene-2-carboxamide () 278.28 -NO₂ Genotoxicity reported
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide () 284.38 -CH₃ Intermediate; limited bioactivity
N-(2-Chlorophenyl)-2-{...}acetamide () 536.03 Thiazolidinone-thioxo Antimicrobial potential

Research Findings and SAR Insights

  • Trifluoromethyl Advantage: The -CF₃ group in the target compound likely improves lipophilicity (logP) and resistance to oxidative metabolism compared to -NO₂ or -CH₃ analogs, aligning with trends in kinase inhibitor design .
  • Thiophene Carboxamide Role : This moiety is conserved across analogs and contributes to π-π stacking interactions in target binding, as seen in crystal structures of related compounds .
  • Linker Flexibility: Ethyl-thioether linkers (target compound) balance conformational flexibility and stability, whereas rigid linkers (e.g., thiazolidinones) may restrict binding to certain targets .

Limitations and Contradictory Evidence

  • Crystal Packing Variations : While nitro-substituted analogs form weak C–H⋯O/S interactions (), the bulkier -CF₃ group in the target compound could disrupt such packing, altering solubility .

Q & A

Basic: What are the key challenges in optimizing the multi-step synthesis of this compound, and how can reaction conditions be systematically improved?

Methodological Answer:
The synthesis involves sequential coupling of thiophene-2-carboxamide with indole and trifluoromethylphenyl moieties. Key challenges include:

  • Low yields in thioether bond formation due to steric hindrance. Use HPLC-guided purification (e.g., methanol-water gradients) to isolate intermediates, as described for analogous thiophene-indole hybrids .
  • Oxidative byproducts during indole activation. Employ nitrogen atmosphere and reducing agents (e.g., NaBH4) to stabilize reactive intermediates .
  • Solvent optimization : Dichloromethane (DCM) or DMF is recommended for amide couplings, balancing solubility and reactivity .

Basic: How can structural characterization be rigorously validated for this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups, particularly for the indole-thioether linkage. Compare shifts with structurally similar compounds (e.g., thienopyrimidine derivatives ).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) bonds .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related hydrazinecarbothioamide analogs .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH co-factor monitoring. Reference protocols from thienopyrimidine studies .
  • Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting the impact of the trifluoromethyl group on membrane permeability .
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors like EGFR or PARP .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins. Compare results with analogs (e.g., N-(4-ethoxyphenyl)thienopyrimidine derivatives ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify flexible regions causing discrepancies .
  • QSAR Modeling : Train models on datasets of thiophene-carboxamide derivatives to predict activity cliffs and guide structural modifications .

Advanced: What strategies are effective for analyzing contradictory data in SAR studies?

Methodological Answer:

  • Meta-analysis : Compile bioactivity data from structurally related compounds (e.g., indole-thiophene hybrids and thienopyrimidines ). Identify trends in substituent effects (e.g., CF3 vs. Cl).
  • Free-Wilson vs. Hansch Analysis : Decompose activity contributions of specific groups (e.g., trifluoromethyl enhances lipophilicity but may reduce solubility ).
  • Crystallographic Overlays : Compare binding modes of high/low-activity analogs to pinpoint steric or electronic mismatches .

Basic: How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC, referencing protocols for thiophene-2-carboxylic acid derivatives .
  • Plasma Stability : Use human plasma at 37°C with LC-MS quantification. The indole-thioether bond may require stabilization via PEGylation .

Advanced: What methodologies enable efficient SAR exploration of the trifluoromethylphenyl moiety?

Methodological Answer:

  • Parallel Synthesis : Use Ugi-4CR reactions to generate analogs with varied aryl groups. Employ high-throughput screening to prioritize candidates .
  • Isosteric Replacement : Substitute CF3 with SF5 or OCF3 to modulate electron-withdrawing effects. Compare logP and pKa using ChemAxon software .
  • Cryo-EM : Resolve ligand-induced conformational changes in target proteins to rationalize activity differences .

Advanced: How do solvent effects influence reaction pathways in late-stage functionalization?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in alkylation steps, while ethers (THF) reduce byproduct formation in indole activation .
  • Solvent-Free Conditions : Microwave-assisted synthesis minimizes decomposition of heat-sensitive intermediates (e.g., thioesters) .

Advanced: What analytical techniques validate purity for in vivo studies?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid gradients. Set purity thresholds >98% (area under the curve) .
  • Elemental Analysis : Confirm C/H/N/S/F ratios within ±0.4% of theoretical values, as done for related carboxamides .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) to meet FDA guidelines .

Advanced: How can pharmacokinetic properties be optimized without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce ester groups at the thiophene carboxamide to enhance oral bioavailability. Hydrolyze in vivo via esterases .
  • Lipinski’s Rule Compliance : Adjust logP (2–5) by modifying the indole N-alkyl chain. Use SwissADME for predictions .
  • Microsomal Stability : Test hepatic clearance using rat liver microsomes. Co-administer CYP450 inhibitors (e.g., ketoconazole) if rapid metabolism is observed .

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